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molecular formula C12H13Br B8298016 7-(2-bromoethyl)-2-methyl-1H-indene

7-(2-bromoethyl)-2-methyl-1H-indene

Cat. No. B8298016
M. Wt: 237.13 g/mol
InChI Key: KJIJZWDACOBEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569532B2

Procedure details

To a solution of 1.30 g (10 mmol) of 2-methyl-1H-indene in 90 ml of ether 4.0 ml of 2.5 M (10 mmol) n-BuLi in hexanes was added at 0° C. This mixture was stirred for 2 h at room temperature, and then a solution of 2.23 g (10 mmol) of 7-(bromomethyl)-2-methyl-1H-indene in 15 ml of THF was added dropwise at vigorous stirring for 10 min at −80° C. The resulting mixture was stirred for 12 h at room temperature, and then 1 ml of water was added. This mixture was evaporated to dryness, and 100 ml of water was added. The crude product was extracted with 3×50 ml of dichloromethane. The combined organic extract was dried over Na2SO4 and evaporated to dryness. The product was isolated by flash chromatography using a short column with Silica Gel 60 (40-63 um, d 60 mm, l 70 mm; eluent: hexanes. Yield 2.50 g (92%) of 2-methyl-1-[(2-methyl-1H-inden-7-yl)methyl]-1H-indene.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
2-methyl-1-[(2-methyl-1H-inden-7-yl)methyl]-1H-indene
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Li]CCCC.[Br:16][CH2:17][C:18]1C=CC=C2C=1CC(C)=C2.CC1C(CC2C=CC=C3C=2CC(C)=C3)C2C(C=1)=CC=CC=2>CCOCC.C1COCC1.O>[Br:16][CH2:17][CH2:18][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH2:3][C:2]([CH3:1])=[CH:10]2

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC=1CC2=CC=CC=C2C1
Name
Quantity
10 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
90 mL
Type
solvent
Smiles
CCOCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
BrCC=1C=CC=C2C=C(CC12)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
2-methyl-1-[(2-methyl-1H-inden-7-yl)methyl]-1H-indene
Quantity
2.5 g
Type
reactant
Smiles
CC=1C(C2=CC=CC=C2C1)CC=1C=CC=C2C=C(CC12)C
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at vigorous stirring for 10 min at −80° C
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 12 h at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
This mixture was evaporated to dryness, and 100 ml of water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with 3×50 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCCC=1C=CC=C2C=C(CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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